molecular formula C18H34N4O2 B13992543 methyl 16-(2H-tetrazol-5-yl)hexadecanoate

methyl 16-(2H-tetrazol-5-yl)hexadecanoate

Cat. No.: B13992543
M. Wt: 338.5 g/mol
InChI Key: HZDARSKWZVPOGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 16-(2H-tetrazol-5-yl)hexadecanoate typically involves the formation of the tetrazole ring followed by its attachment to the hexadecanoate chain. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide in the presence of a Lewis acid catalyst . Another approach involves the use of triethyl orthoformate and sodium azide . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 16-(2H-tetrazol-5-yl)hexadecanoate involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring’s electron-donating and electron-withdrawing properties allow it to stabilize electrostatic interactions with various receptors . This stabilization can enhance the compound’s binding affinity and specificity for its targets, leading to its biological or chemical effects.

Comparison with Similar Compounds

Methyl 16-(2H-tetrazol-5-yl)hexadecanoate can be compared with other tetrazole derivatives, such as:

Properties

Molecular Formula

C18H34N4O2

Molecular Weight

338.5 g/mol

IUPAC Name

methyl 16-(2H-tetrazol-5-yl)hexadecanoate

InChI

InChI=1S/C18H34N4O2/c1-24-18(23)16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21-22-20-17/h2-16H2,1H3,(H,19,20,21,22)

InChI Key

HZDARSKWZVPOGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCC1=NNN=N1

Origin of Product

United States

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